molecular formula C24H21N3O4 B7716217 N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7716217
M. Wt: 415.4 g/mol
InChI Key: XZSQKVPEEJXOLI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as EPOC, is a novel compound with potential applications in scientific research. EPOC has gained attention due to its unique chemical structure and potential for therapeutic use.

Mechanism of Action

N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide selectively binds to the catalytic domain of PTP1B, inhibiting its activity and increasing insulin and leptin signaling. This results in improved glucose uptake and energy balance in animal models. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
In animal models, this compound has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its specificity for PTP1B, which allows for the selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. This specificity also reduces the potential for off-target effects. However, the limited solubility of this compound in aqueous solutions can be a limitation for its use in in vitro experiments.

Future Directions

Future research on N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide could focus on its potential therapeutic applications for diabetes, obesity, and cancer. The development of more soluble analogs of this compound could also improve its use in in vitro experiments. In addition, the identification of other targets of this compound could lead to the discovery of new therapeutic targets for the treatment of metabolic and inflammatory diseases.
In conclusion, this compound is a novel compound with potential applications in scientific research. Its selective inhibition of PTP1B and anti-inflammatory and anti-cancer properties make it a promising compound for the development of new therapeutics. Further research is needed to fully understand the potential of this compound for the treatment of metabolic and inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2-ethoxyaniline in the presence of a coupling agent. The reaction yields this compound as a white solid with a high purity level.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has shown potential in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve insulin sensitivity and reduce body weight in animal models. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-29-21-15-9-7-13-19(21)25-22(28)16-30-20-14-8-6-12-18(20)24-26-23(27-31-24)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSQKVPEEJXOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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